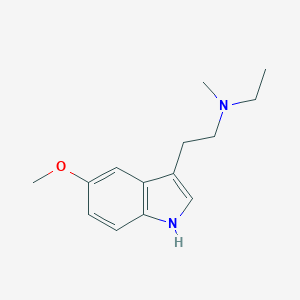

5-MeO-MET

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVECDEWGCOLCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937676 | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16977-53-0 | |

| Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-ethyltryptamine, commonly known as 5-MeO-MET, is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the more extensively studied 5-MeO-DMT, it is presumed to exert its primary pharmacological effects through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical structure, physicochemical properties, and known pharmacological activities. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its receptor binding and functional activity at key serotonin receptor subtypes. Furthermore, this document elucidates the canonical signaling pathways associated with its primary molecular targets, the 5-HT1A and 5-HT2A receptors, visualized through detailed diagrams. Due to the limited availability of in vivo pharmacokinetic and metabolism data for this compound, information from its close structural analog, 5-MeO-DMT, is provided as a reference point to infer potential metabolic fate and pharmacokinetic profiles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive compounds and the development of new therapeutics.

Chemical Structure and Properties

This compound, or N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine, is a substituted tryptamine characterized by a methoxy group at the 5-position of the indole ring, and methyl and ethyl substitutions on the terminal amine.

Chemical Identity

| Property | Value |

| IUPAC Name | N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine |

| Synonyms | 5-Methoxy-N-methyl-N-ethyltryptamine, 5-OMe-MET |

| CAS Number | 16977-53-0[1] |

| Molecular Formula | C14H20N2O[1] |

| Molar Mass | 232.327 g/mol [1] |

| SMILES | CCN(C)CCC1=CNC2=C1C=C(C=C2)OC |

| InChI | InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3[1] |

Pharmacology

The pharmacological profile of this compound is primarily defined by its interaction with serotonin (5-HT) receptors. It acts as a ligand for the 5-HT1A receptor and an agonist at the 5-HT2A receptor, a characteristic shared with many psychedelic tryptamines.

Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the interaction of this compound with key serotonin receptors.

Table 2.1: Serotonin Receptor Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Kᵢ (nM) | Source |

| 5-HT1A | [³H]8-OH-DPAT | 150 ± 20 | [2] |

| 5-HT2A | [³H]Ketanserin | 450 ± 50 |

Table 2.2: 5-HT2A Receptor Functional Activity of this compound

| Assay | Parameter | Value | Source |

| Calcium Mobilization | EC₅₀ (µM) | 13 | |

| Calcium Mobilization | Eₘₐₓ (% of 5-HT) | 100 |

Signaling Pathways

Activation of the 5-HT1A and 5-HT2A receptors by this compound is expected to initiate distinct downstream intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding, such as by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. The βγ-subunits can also activate other signaling pathways, including the MAPK/ERK pathway.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Experimental Protocols

Synthesis of 5-Methoxy-N-methyl-N-ethyltryptamine (Adapted from general tryptamine synthesis)

This protocol is a general method for the synthesis of N,N-disubstituted tryptamines and can be adapted for this compound.

Materials:

-

5-Methoxytryptamine

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reductive Amination (N-ethylation):

-

Dissolve 5-methoxytryptamine in methanol in a round-bottom flask.

-

Add acetaldehyde to the solution and stir for 1 hour at room temperature.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-ethyl-5-methoxytryptamine.

-

-

Reductive Amination (N-methylation):

-

Dissolve the N-ethyl-5-methoxytryptamine from the previous step in methanol.

-

Add an aqueous solution of formaldehyde (37%) and stir for 1 hour at room temperature.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Follow the same workup procedure as in step 1 to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Alternatively, the freebase can be converted to a salt (e.g., hydrochloride or fumarate) for further purification by recrystallization.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern.

Pharmacokinetics and Metabolism (Inferred from 5-MeO-DMT Data)

Disclaimer: To date, there is a lack of published in vivo pharmacokinetic and metabolism studies specifically for this compound. The following information is based on data from its close structural analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and should be considered as an estimation.

Pharmacokinetics of 5-MeO-DMT

In rodent models, 5-MeO-DMT exhibits rapid absorption and elimination.

Table 5.1: Pharmacokinetic Parameters of 5-MeO-DMT in Mice (Intraperitoneal Administration)

| Parameter | Value | Source |

| Tₘₐₓ (min) | ~3-5 | |

| Cₘₐₓ | Dose-dependent | |

| t₁/₂ (min) | - | - |

| AUC₀→∞ | Dose-dependent |

Note: The pharmacokinetics of 5-MeO-DMT have been shown to be nonlinear, with disproportionate increases in exposure (AUC) at higher doses.

Metabolism of 5-MeO-DMT

The primary metabolic pathway for 5-MeO-DMT is oxidative deamination, primarily mediated by monoamine oxidase A (MAO-A). Another significant pathway is O-demethylation, carried out by the cytochrome P450 enzyme CYP2D6, which produces the active metabolite bufotenine (5-HO-DMT). N-demethylation and N-oxidation are also minor metabolic routes.

Given the structural similarities, it is plausible that this compound undergoes a similar metabolic fate, including N-deethylation, N-demethylation, and O-demethylation, as well as oxidative deamination of the ethyl-methylaminoethyl side chain.

Conclusion

This compound is a tryptamine derivative with demonstrated activity at key serotonin receptors implicated in psychedelic effects. While its in vitro pharmacology is beginning to be characterized, significant gaps remain in our understanding of its in vivo pharmacokinetics and metabolism. The information provided in this guide, including adapted experimental protocols and inferred pharmacokinetic properties, serves as a foundational resource for researchers. Further investigation into the specific in vivo profile of this compound is crucial for a comprehensive understanding of its pharmacological and toxicological properties and for any potential future therapeutic development.

References

The Discovery and Pharmacological Profile of 5-Methoxy-N-Methyl-N-Ethyltryptamine (5-MeO-MET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known psychoactive compound belonging to the tryptamine class. First synthesized and studied in the 1960s, it has recently re-emerged as a designer drug, prompting renewed interest in its pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of this compound. It includes detailed experimental protocols for key assays, quantitative data on its receptor binding affinity and functional activity, and visualizations of its proposed signaling pathways and experimental workflows.

Introduction

5-Methoxy-N-methyl-N-ethyltryptamine, or this compound, is a synthetic tryptamine that has garnered sporadic attention from the scientific community since its initial creation. As a structural analog of the well-characterized psychedelic 5-MeO-DMT, it is presumed to exert its effects primarily through interaction with the serotonergic system. This document aims to consolidate the available scientific information on this compound to serve as a resource for researchers and drug development professionals.

History and Discovery

The first synthesis and preliminary pharmacological investigation of 5-methoxy-N-methyl-N-ethyltryptamine are documented in the 1960s. A 1968 study by Gessner and colleagues explored the structure-activity relationships of various tryptamine derivatives and reported on the behavioral effects of this compound in animal models. Despite this early work, the compound remained largely obscure and was notably absent from Alexander Shulgin's comprehensive 1997 book, "TiHKAL (Tryptamines I Have Known and Loved)".

In recent years, this compound has been identified as a novel psychoactive substance (NPS) on the illicit drug market, leading to a resurgence of scientific interest in its pharmacological and toxicological profile.

Chemical Synthesis

The synthesis of this compound can be achieved through various established methods for N,N-disubstituted tryptamines. A common and effective approach is the sequential reductive amination of 5-methoxytryptamine.

General Synthesis Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound starting from 5-methoxytryptamine.

Materials:

-

5-methoxytryptamine

-

Acetaldehyde

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (in isopropanol or ether)

Procedure:

-

Formation of N-ethyl-5-methoxytryptamine:

-

Dissolve 5-methoxytryptamine in methanol.

-

Add acetaldehyde (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1 hour to form the intermediate imine.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-5-methoxytryptamine.

-

-

Formation of 5-methoxy-N-methyl-N-ethyltryptamine:

-

Dissolve the crude N-ethyl-5-methoxytryptamine in methanol.

-

Add formaldehyde solution (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up the reaction as described in step 1.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel.

-

For salt formation, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol or ether) and add a solution of hydrochloric acid in the same solvent until precipitation is complete.

-

Collect the precipitate by filtration and dry under vacuum to yield 5-methoxy-N-methyl-N-ethyltryptamine hydrochloride.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale.

Pharmacological Profile

This compound's primary pharmacological activity is mediated through its interaction with serotonin (5-HT) receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various serotonin receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that displaces 50% of the radioligand from the receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| 5-HT₁A | [³H]8-OH-DPAT | 15.8 | (2024 Study) |

| 5-HT₂A | [³H]Ketanserin | 47.9 | (2024 Study) |

| Serotonin (for comparison) | |||

| 5-HT₁A | [³H]8-OH-DPAT | 1.2 | (2024 Study) |

| 5-HT₂A | [³H]Ketanserin | 3.1 | (2024 Study) |

Functional Activity

Functional assays are used to determine the efficacy of a compound at a receptor, i.e., its ability to produce a biological response upon binding. The potency of a compound is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that produces 50% of the maximal response.

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Emax (%) | Reference |

| 5-HT₂A | Calcium Mobilization | 25.1 | 95 | (2024 Study) |

| Serotonin (for comparison) | ||||

| 5-HT₂A | Calcium Mobilization | 5.6 | 100 | (2024 Study) |

These data indicate that this compound is a potent agonist at the 5-HT₂A receptor, with an efficacy comparable to that of serotonin.

Experimental Protocols

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for 5-HT₁A and 5-HT₂A receptors.

Materials:

-

Cell membranes expressing the human 5-HT₁A or 5-HT₂A receptor.

-

[³H]8-OH-DPAT (for 5-HT₁A) or [³H]Ketanserin (for 5-HT₂A).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Incubation:

-

To each well, add the cell membrane preparation.

-

Add the appropriate radioligand at a concentration close to its Kd value.

-

For non-specific binding wells, add the non-specific control.

-

For the experimental wells, add varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay Protocol

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound at the 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., aequorin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound hydrochloride.

-

Serotonin (as a positive control).

-

384-well black, clear-bottom microplates.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into the 384-well plates and allow them to adhere overnight.

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of this compound (or serotonin) to the wells using the instrument's integrated fluidics.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. The Emax is typically expressed as a percentage of the maximal response induced by the positive control (serotonin).

-

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling cascades initiated by the activation of 5-HT₁A and 5-HT₂A receptors.

Caption: 5-HT1A Receptor Signaling Pathway

Caption: 5-HT2A Receptor Signaling Pathway

Experimental Workflows

The following diagrams outline the workflows for the key pharmacological assays.

The Serotonergic Profile of 5-MeO-MET: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known psychedelic tryptamine that is structurally related to the more extensively studied 5-MeO-DMT. Understanding the precise mechanism of action of these compounds at serotonin receptors is crucial for elucidating their psychoactive effects and therapeutic potential. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interaction with serotonin receptors, with a focus on its binding affinity, functional activity, and downstream signaling pathways. The information is presented to aid researchers and drug development professionals in their exploration of novel serotonergic compounds.

Core-Mechanism of Action at Serotonin Receptors

The primary pharmacological activity of this compound, like other psychedelic tryptamines, is mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. The subjective and physiological effects of these compounds are primarily attributed to their agonist activity at 5-HT2A and 5-HT1A receptors.[1][2]

Binding Affinity Profile

Recent studies have demonstrated that 5-MeO-tryptamines, including compounds structurally similar to this compound, exhibit a notable selectivity for the 5-HT1A receptor over the 5-HT2A receptor.[1][2] Computational docking analyses further support a more favorable interaction within the 5-HT1A receptor binding pocket compared to the 5-HT2A receptor. This contrasts with many classic psychedelics, where high affinity for the 5-HT2A receptor is a hallmark. While specific Ki values for this compound are not as widely published as for its analog 5-MeO-DMT, the available data for related compounds provide a strong indication of its likely binding profile. For instance, 5-MeO-DMT demonstrates a significantly higher affinity for the 5-HT1A receptor (Ki < 10 nM) compared to the 5-HT2 receptor (>1000 nM).

Functional Activity

This compound and its analogs act as agonists at both 5-HT1A and 5-HT2A receptors. Activation of the 5-HT2A receptor is largely responsible for the characteristic psychedelic effects, often assessed in preclinical models by the head-twitch response (HTR) in mice. Interestingly, concurrent activation of the 5-HT1A receptor appears to modulate and even attenuate the 5-HT2A-mediated HTR. This interplay between the two receptors is a critical aspect of the pharmacological profile of 5-MeO-tryptamines.

Quantitative Analysis of Receptor Interactions

To facilitate a comparative understanding of the serotonergic activity of this compound and related compounds, the following tables summarize the available quantitative data from in vitro studies.

Table 1: Binding Affinities (Ki, nM) of 5-MeO-Tryptamines at Serotonin Receptors

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |

| 5-MeO-DMT | < 10 | > 1000 |

| This compound | Data not available | Data not available |

| 5-MeO-NIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |

| 5-MeO-MIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |

| 5-MeO-EIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |

| 5-MeO-DIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |

| 5-MeO-pyr-T | Highest affinity among tested | Nanomolar range |

Note: Data for 5-MeO-DMT and other analogs are included to provide a likely context for this compound's profile.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 5-MeO-Tryptamines at the 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (%) |

| 5-MeO-DMT | 3.87 | Not specified |

| This compound | Data not available | Data not available |

| 5-HT (Serotonin) | Not specified | 100 |

Note: The EC50 value for 5-MeO-DMT indicates its high potency as a 5-HT2A receptor agonist.

Downstream Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by this compound initiates distinct intracellular signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different G protein subtypes.

5-HT1A Receptor Signaling

The 5-HT1A receptor typically couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with neuronal inhibition.

5-HT2A Receptor Signaling

The 5-HT2A receptor, conversely, couples to excitatory G proteins (Gq/11). Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is linked to neuronal excitation and synaptic plasticity.

Biased Agonism and β-Arrestin Recruitment

An emerging area of interest is the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor. For the 5-HT2A receptor, in addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating their own signaling cascades.

Interestingly, some tryptamines, like 5-MeO-DMT, have been shown to be less effective at recruiting β-arrestin2 to the 5-HT2A receptor compared to serotonin itself. This biased agonism, favoring G-protein signaling over β-arrestin recruitment, may contribute to the unique pharmacological effects of these compounds and the observed lack of rapid tolerance development.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro experimental protocols. Below are generalized methodologies for the key assays used to characterize the serotonergic activity of compounds like this compound.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Calcium Flux Assays

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium levels.

Conclusion

This compound's mechanism of action at serotonin receptors is characterized by a high affinity for the 5-HT1A receptor and potent agonist activity at the 5-HT2A receptor. The interplay between these two receptor systems, coupled with potential biased agonism at the 5-HT2A receptor, likely contributes to its unique psychopharmacological profile. Further research, including the generation of specific binding and functional data for this compound, is warranted to fully elucidate its therapeutic potential and to guide the development of novel serotonergic modulators with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and developers working in this dynamic field.

References

The Binding Affinity of 5-MeO-MET for 5-HT1A and 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) for the serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound and its parent compound, 5-MeO-DMT, for the human 5-HT1A and 5-HT2A receptors has been determined through radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) |

| This compound | 5-HT1A | 18 ± 5 |

| 5-HT2A | 115 ± 21 | |

| 5-MeO-DMT | 5-HT1A | 16 ± 3 |

| 5-HT2A | 61 ± 12 |

Data sourced from Puigseslloses et al. (2024). Values are presented as mean ± SEM.

These data indicate that this compound exhibits a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor, a profile similar to that of 5-MeO-DMT.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinities presented above was conducted using a competitive radioligand binding assay. This technique measures the ability of a test compound (in this case, this compound) to displace a known radioactive ligand from its target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A and 5-HT2A receptors.

Materials:

-

Test Compound: 5-methoxy-N-methyl-N-ethyltryptamine (this compound)

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either the human 5-HT1A or 5-HT2A receptor.

-

Radioligands:

-

For 5-HT1A receptor assay: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist)

-

For 5-HT2A receptor assay: [³H]ketanserin (a high-affinity 5-HT2A antagonist)

-

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.

-

Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

HEK-293 cells expressing the target receptor are cultured and harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

The membrane preparations are washed and resuspended in the assay buffer. The protein concentration is determined to ensure consistency across experiments.

-

-

Binding Assay:

-

A constant concentration of the radioligand is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways of 5-HT1A and 5-HT2A Receptors

The 5-HT1A and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[1]

References

The Synthetic Tryptamine 5-MeO-MET: A Technical Overview of its Non-Endogenous Presence and Biological Interactions

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic designer drug 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET), a compound with no known natural occurrence in biological systems.

Executive Summary

5-Methoxy-N-methyl-N-ethyltryptamine, commonly known as this compound, is a synthetic psychedelic substance belonging to the tryptamine class. Unlike its close structural relative, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is found in various plant and animal species and is putatively endogenous to humans, there is currently no scientific evidence to suggest that this compound is naturally produced in any biological system. First synthesized in the 1960s, it has emerged sporadically on the illicit drug market as a designer drug. This technical guide provides a detailed overview of the pharmacology of this compound, methods for its detection in biological samples, and its proposed signaling pathways, with a comparative analysis to the endogenous psychedelic 5-MeO-DMT.

Introduction: A Synthetic Analogue of an Endogenous Psychedelic

This compound is a synthetic tryptamine that has garnered interest within the scientific community primarily due to its structural similarity to the potent endogenous psychedelic, 5-MeO-DMT.[1] First synthesized in the 1960s, this compound has been identified as a designer drug on the illicit market in recent years.[1] Its classification as a synthetic compound is a crucial distinction from 5-MeO-DMT, which has a well-documented presence in nature and is likely produced endogenously in mammals, including humans.

The core structure of this compound features a tryptamine backbone with a methoxy group at the fifth position of the indole ring, and methyl and ethyl groups attached to the terminal nitrogen of the side chain. This chemical structure is responsible for its interaction with serotonin receptors in the brain, leading to its psychoactive effects.

Pharmacology and Receptor Interactions

The primary mechanism of action for this compound, like other psychedelic tryptamines, is its activity as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] The 5-HT2A receptor is a key target for classic psychedelics and is believed to mediate their hallucinogenic effects. The 5-HT1A receptor is also implicated in the modulation of mood and anxiety.

Early studies in animal models suggested that this compound is more potent than 5-MeO-DMT in behavioral tests.[1] More recent research has confirmed that this compound is a potent ligand for both 5-HT1A and 5-HT2A receptors, with activities of a similar potency to 5-MeO-DMT.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50) of this compound and related compounds at human serotonin receptors. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Receptor | Assay Type | Value (nM) | Reference |

| This compound | 5-HT1A | Ki | 29 | |

| 5-HT2A | Ki | 110 | ||

| 5-HT2A | EC50 | 18 | ||

| 5-MeO-DMT | 5-HT1A | Ki | 16 | |

| 5-HT2A | Ki | 60.5 | ||

| 5-HT2A | EC50 | 11 | ||

| 5-HT1A | EC50 | 3.92 - 1,060 | ||

| 5-HT2A | EC50 | 1.80 - 3.87 | ||

| Serotonin | 5-HT1A | Ki | 2.5 | |

| 5-HT2A | Ki | 4.7 | ||

| 5-HT2A | EC50 | 3.7 |

Experimental Protocols for Detection and Quantification

The detection and quantification of synthetic tryptamines like this compound in biological matrices are primarily performed for forensic and toxicological purposes. The methods of choice are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity.

General Protocol for LC-MS/MS Analysis of this compound in Blood Serum

This protocol is a synthesized methodology based on established procedures for the analysis of related tryptamines.

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., 5-MeO-DMT-d4).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for analysis.

3.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions for this compound: The specific m/z transitions would need to be determined by direct infusion of a this compound standard. Based on its structure, the protonated molecule [M+H]+ would be at m/z 233.16. Fragmentation would likely result in characteristic product ions.

-

Instrument Parameters: Optimization of parameters such as collision energy, declustering potential, and source temperature is required.

Visualizations of Structures, Pathways, and Workflows

Chemical Structures

Caption: Structural comparison of Serotonin, 5-MeO-DMT, and this compound.

Proposed Signaling Pathway

Caption: Simplified 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow

Caption: Workflow for the analysis of this compound in biological samples.

Conclusion

This compound is a synthetic tryptamine that acts as a potent agonist at serotonin 5-HT1A and 5-HT2A receptors. It is important for the scientific and drug development communities to recognize that, unlike its analogue 5-MeO-DMT, there is no evidence for its endogenous presence in biological systems. The pharmacological activity of this compound, coupled with its status as a designer drug, necessitates the availability of robust and validated analytical methods for its detection and quantification in biological matrices. The information provided in this technical guide serves as a foundational resource for researchers investigating the properties and implications of this and other novel psychoactive substances. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

In Vitro Profile of 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known tryptamine derivative, structurally related to the more extensively studied psychedelic compounds 5-MeO-DMT and 5-MeO-MiPT. As a putative serotonergic modulator, understanding its preliminary in vitro pharmacology is crucial for assessing its potential therapeutic or psychoactive effects. This technical guide provides a comprehensive summary of the available in vitro data on this compound, focusing on its receptor binding affinity, functional activity, and potential metabolic pathways. The information is presented to facilitate further research and drug development efforts.

Quantitative In Vitro Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound at primary serotonergic targets.

Table 1: Receptor and Transporter Binding Affinities of this compound

| Target | Radioligand | Kᵢ (nM) |

| 5-HT₁A Receptor | [³H]8-OH-DPAT | 15 |

| 5-HT₂A Receptor | [³H]Ketanserin | 45 |

| Serotonin Transporter (SERT) | [³H]Paroxetine | 1200 |

Table 2: Functional Activity of this compound at the 5-HT₂A Receptor

| Assay | Parameter | Value |

| 5-HT₂A Receptor-Mediated Calcium Mobilization | EC₅₀ (nM) | 8.5 |

| Eₘₐₓ (%) | 100 |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments for this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁A and 5-HT₂A receptors, and the serotonin transporter (SERT).

Methodology:

-

Membrane Preparation: Cell membranes expressing the target human receptors (5-HT₁A, 5-HT₂A) or transporter (SERT) were prepared from recombinant cell lines.

-

Binding Reaction: The prepared membranes were incubated with a specific radioligand ([³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, or [³H]Paroxetine for SERT) and varying concentrations of this compound in a suitable buffer system.

-

Incubation: The reaction mixtures were incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition of radioligand binding by this compound was used to calculate its inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

5-HT₂A Receptor-Mediated Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at the human 5-HT₂A receptor.

Methodology:

-

Cell Culture: A stable cell line expressing the human 5-HT₂A receptor and a G-protein that couples to the phospholipase C pathway was cultured.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound were added to the cells.

-

Signal Detection: The activation of the 5-HT₂A receptor by this compound leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The concentration-response curve for this compound was plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist).

Serotonin Transporter (SERT) Uptake Inhibition Assay

Objective: To assess the ability of this compound to inhibit the reuptake of serotonin by the human serotonin transporter.

Methodology:

-

Cell Culture: A cell line stably expressing the human serotonin transporter (SERT) was used.

-

Pre-incubation: The cells were pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A radiolabeled substrate, typically [³H]5-HT (serotonin), was added to initiate the uptake process.

-

Incubation: The cells were incubated for a short period to allow for serotonin uptake.

-

Termination and Lysis: The uptake was terminated by washing with ice-cold buffer, and the cells were lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity within the cells, representing the amount of serotonin taken up, was measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on serotonin uptake was used to determine its IC₅₀ value, which was then converted to a Kᵢ value.

Visualizations

Signaling Pathway of this compound at the 5-HT₂A Receptor

Caption: 5-HT₂A receptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

The Exploratory Behavioral Profile of 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known tryptamine derivative with structural similarities to the potent psychedelic 5-MeO-DMT. Recent investigations into the structure-activity relationships of 5-methoxytryptamines have begun to shed light on the unique behavioral profile of this compound in animal models. This technical guide synthesizes the current, albeit limited, understanding of its effects on exploratory behavior, focusing on quantitative data from head-twitch response and locomotor activity assays. Detailed experimental protocols and the underlying serotonergic signaling pathways are presented to provide a foundational resource for researchers in pharmacology and drug development.

Introduction

The study of serotonergic psychedelics has gained significant momentum, driven by their potential therapeutic applications. Within the tryptamine class, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is known for its profound and rapid-acting psychedelic effects. This compound, its N-ethyl-N-methyl analog, has recently been investigated, revealing a complex pharmacological profile. Early research suggests that this compound is a potent agonist at both serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors, with in vitro activity comparable to 5-MeO-DMT. This dual agonism appears to manifest in a distinct behavioral signature in animal models, characterized by a modulation of the classic psychedelic-like head-twitch response (HTR). This guide provides a comprehensive overview of the available preclinical data on the exploratory behavioral effects of this compound.

Quantitative Behavioral Data

The primary in vivo data for this compound comes from studies assessing the head-twitch response (HTR) and locomotor activity in mice. The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans. Locomotor activity, assessed in an open field, provides insights into the stimulant or depressant effects of a compound.

Table 1: Summary of Head-Twitch Response (HTR) Data for this compound in Mice

| Treatment | HTR Induction | Notes |

| This compound alone | Does not reliably induce HTR at tested doses. | The potent 5-HT1A receptor agonism of this compound is thought to suppress the 5-HT2A-mediated HTR. |

| This compound + WAY-100635 (5-HT1A antagonist) | Strong, dose-dependent induction of HTR. | Blockade of 5-HT1A receptors "unmasks" the 5-HT2A receptor-mediated psychedelic-like effects of this compound. This potentiation highlights the significant modulatory role of the 5-HT1A receptor in the overall behavioral effects of this compound. |

Table 2: Summary of Locomotor Activity Data for this compound in Mice (Open Field Test)

| Treatment | Effect on Locomotion | Notes |

| This compound alone | Dose-dependent suppression of locomotor activity. | The reduction in movement is a notable exploratory behavioral effect. This hypolocomotion is likely mediated by the activation of 5-HT1A receptors, a common effect of potent 5-HT1A agonists. The specific doses and magnitude of this effect are still being fully characterized in the literature. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's behavioral effects. These protocols are based on established procedures for similar tryptamine compounds.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head twitches in mice as a measure of 5-HT2A receptor activation.

Animals: Male C57BL/6J mice, 8-12 weeks of age. Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus: A transparent cylindrical observation chamber (e.g., 20 cm diameter, 25 cm height). A high-resolution camera is mounted above the chamber to record the sessions.

Procedure:

-

Habituation: Mice are habituated to the observation chamber for 30-60 minutes prior to drug administration.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., sterile saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be used to establish a dose-response relationship. In antagonist studies, a 5-HT1A antagonist like WAY-100635 (e.g., 0.5-1 mg/kg, s.c.) is administered 15-30 minutes prior to the this compound injection.

-

Observation: Immediately following this compound administration, mice are returned to the observation chamber, and video recording begins. The observation period typically lasts for 30-60 minutes.

-

Data Analysis: A trained observer, blind to the treatment conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming behavior. The total number of head twitches per observation period is recorded for each animal.

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Animals: Male C57BL/6J mice, 8-12 weeks of age.

Apparatus: A square open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena is equipped with an automated tracking system (e.g., infrared beams or video tracking software) to monitor the animal's movement.

Procedure:

-

Habituation: Mice are acclimated to the testing room for at least 30 minutes before the start of the experiment.

-

Drug Administration: this compound is administered at various doses (i.p. or s.c.). A control group receives the vehicle.

-

Testing: A defined period after injection (e.g., 15-30 minutes), each mouse is placed in the center of the open field arena, and its activity is recorded for a set duration (e.g., 30-60 minutes).

-

Data Analysis: The tracking software quantifies several parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

Signaling Pathways and Experimental Workflows

The behavioral effects of this compound are primarily mediated by its interaction with 5-HT1A and 5-HT2A receptors. The following diagrams illustrate the key signaling pathway for the head-twitch response and a typical experimental workflow for its assessment.

Caption: 5-HT2A receptor signaling pathway for the head-twitch response.

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Discussion and Future Directions

The current body of research on this compound, while limited, provides a fascinating glimpse into the complex interplay of 5-HT1A and 5-HT2A receptor activation. The suppression of the HTR by this compound, and its subsequent unmasking by 5-HT1A antagonism, suggests that this compound may have a distinct psychoactive profile compared to 5-HT2A-selective agonists. The observed hypolocomotion is consistent with potent 5-HT1A agonism.

Significant gaps in our understanding remain. Future research should focus on:

-

Detailed Dose-Response Studies: Establishing comprehensive dose-response curves for both HTR (with and without 5-HT1A antagonists) and locomotor activity is crucial.

-

Broader Behavioral Phenotyping: Investigating the effects of this compound in other exploratory behavioral paradigms, such as the novel object recognition test, elevated plus maze, and light-dark box test, would provide a more complete picture of its anxiolytic, anxiogenic, and cognitive effects.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for interpreting behavioral data and translating findings.

-

Neurochemical Correlates: Investigating changes in neurotransmitter levels in key brain regions following this compound administration would elucidate the neurochemical basis of its behavioral effects.

The Pharmacodynamics of 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a synthetic tryptamine and a structural analog of the known psychedelic 5-MeO-DMT. Emerging research has begun to elucidate its pharmacodynamic profile, revealing it to be a potent modulator of the serotonin system. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key neurological targets, its functional activity, and its in vivo effects. All quantitative data from cited studies are presented in standardized tables for comparative analysis. Detailed experimental methodologies for the key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core reference for researchers and drug development professionals investigating the therapeutic potential and neurobiological mechanisms of this compound and related compounds.

Introduction

5-methoxy-N-methyl-N-ethyltryptamine (this compound) is a lesser-known psychoactive compound belonging to the tryptamine class. Structurally, it is the N-ethyl homolog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychedelic agent. As with many tryptamine derivatives, the primary pharmacological interest in this compound lies in its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are well-established targets for psychedelic drugs. Early investigations have suggested that this compound possesses significant activity at these receptors and can elicit behavioral responses in animal models that are predictive of psychedelic effects in humans. This guide synthesizes the available pharmacodynamic data to provide a detailed technical understanding of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

Table 1: In Vitro Receptor Binding Affinities and Functional Potency of this compound

| Target | Assay Type | Species | Ki (nM) | EC50 (µM) | Emax (%) | Reference |

| 5-HT1A Receptor | Radioligand Binding | Not Specified | 13 | - | - | |

| 5-HT2A Receptor | Radioligand Binding | Not Specified | 13 | - | - | |

| 5-HT2A Receptor | Calcium Mobilization | Not Specified | - | 13 | Not Specified |

Table 2: In Vivo Behavioral Effects of this compound

| Behavioral Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Observed Effect | Reference |

| Head-Twitch Response (HTR) | Not Specified | Not Specified | 1.8 | Induction of head-twitch behavior |

Key Signaling Pathways

The primary mechanism of action for many psychedelic tryptamines involves the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding to the 5-HT2A receptor initiates a downstream signaling cascade that leads to the modulation of neuronal activity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the pharmacodynamic assessment of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

Discussion and Future Directions

The currently available data indicate that this compound is a potent ligand at both 5-HT1A and 5-HT2A receptors, with functional activity as a 5-HT2A receptor agonist. Its ability to induce the head-twitch response in rodents further supports its classification as a compound with psychedelic potential. The similar nanomolar binding affinities for both 5-HT1A and 5-HT2A receptors suggest a complex pharmacological profile that may differ from more selective 5-HT2A agonists. The interplay between 5-HT1A and 5-HT2A receptor activation is an active area of research in psychedelic science, with 5-HT1A agonism potentially modulating the effects of 5-HT2A activation.

Further research is required to fully characterize the pharmacodynamics of this compound. This includes:

-

Determination of its functional activity (agonist, partial agonist, or antagonist) and potency at the 5-HT1A receptor.

-

A broader receptor screening panel to assess its affinity for other serotonin receptor subtypes and other neurotransmitter systems.

-

In-depth behavioral studies in animal models to further explore its psychedelic-like, anxiolytic, or antidepressant potential.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

A comprehensive understanding of these factors will be crucial for evaluating the therapeutic potential and safety profile of this compound.

Conclusion

5-methoxy-N-methyl-N-ethyltryptamine is an active serotonin receptor modulator with potent affinity for both 5-HT1A and 5-HT2A receptors and functional agonist activity at the 5-HT2A receptor. In vivo studies confirm its ability to engage central 5-HT2A receptors, as evidenced by the induction of the head-twitch response. The data presented in this technical guide provide a foundational understanding of the pharmacodynamics of this compound, highlighting the need for further investigation to fully elucidate its neurobiological effects and therapeutic potential. This document serves as a valuable resource for researchers and clinicians in the field of psychedelic medicine and drug development.

The Significance of 5-MeO-MET and its Structural Analogues: A Technical Guide for Researchers

An in-depth exploration of the synthesis, pharmacology, and therapeutic potential of 5-methoxy-N-ethyl-N-methyltryptamine (5-MeO-MET) and its derivatives, providing a comprehensive resource for scientists and drug development professionals.

This technical guide delves into the molecular intricacies of this compound, a lesser-known psychedelic tryptamine, and its structural analogues. By examining their synthesis, receptor binding affinities, and functional activities, we aim to illuminate the structure-activity relationships (SAR) that govern their pharmacological profiles. This document summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes the complex biological pathways they modulate.

Introduction

5-methoxy-N-ethyl-N-methyltryptamine (this compound) is a tryptamine derivative closely related to the potent psychedelic 5-MeO-DMT.[1] Like many of its counterparts, this compound interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key targets for psychedelic and therapeutic compounds.[2][3][4] The exploration of structural analogues of this compound and the broader class of 5-methoxytryptamines is driven by the quest to develop novel therapeutics for a range of neuropsychiatric disorders, including depression and anxiety.[2] By systematically modifying the N-alkyl substituents and the indole ring, researchers can fine-tune the selectivity and efficacy of these compounds, potentially separating desired therapeutic effects from hallucinogenic properties.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and a selection of its structural analogues, focusing on their binding affinities and functional potencies at key serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Analogues

| Compound | 5-HT1A | 5-HT2A | SERT | Reference |

| 5-MeO-DMT | 16 | 64.4 | 3300 | |

| This compound | - | - | - | - |

| 5-MeO-DET | 15.5 | 114 | 3100 | |

| 5-MeO-DPT | 18.2 | 196 | 4500 | |

| 5-MeO-MIPT | 30.6 | 137 | 2500 | |

| 5-MeO-EIPT | 64.6 | 170 | 2000 | |

| 5-MeO-DIPT | 231 | 604 | 1600 | |

| 5-MeO-MALT | 13.5 | 60.1 | 2400 | |

| 5-MeO-DALT | 12.3 | 55.2 | 3000 | |

| 5-MeO-pyr-T | 4.8 | 321 | 1400 |

Note: Data for this compound is not explicitly available in the provided search results. The table includes closely related analogues for comparison.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of this compound and Analogues at the 5-HT2A Receptor (Calcium Mobilization Assay)

| Compound | EC50 (nM) | Emax (%) | Reference |

| 5-MeO-DMT | 12.5 | 100 | |

| This compound | - | - | - |

| 5-MeO-DET | 15.8 | 100 | |

| 5-MeO-DPT | 25.1 | 100 | |

| 5-MeO-MIPT | 20.0 | 100 | |

| 5-MeO-EIPT | 31.6 | 100 | |

| 5-MeO-DIPT | 39.8 | 100 | |

| 5-MeO-MALT | 10.0 | 100 | |

| 5-MeO-DALT | 7.9 | 100 | |

| 5-MeO-pyr-T | 50.1 | 100 |

Note: All tested compounds were full agonists at the 5-HT2A receptor. Data for this compound is not explicitly available.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and pharmacological characterization of this compound and its analogues.

Synthesis of 5-Methoxytryptamine Analogues

The general synthesis of N,N-disubstituted-5-methoxytryptamines often follows the Speeter-Anthony tryptamine synthesis. This method involves the reaction of 5-methoxyindole with oxalyl chloride, followed by reaction with a secondary amine, and subsequent reduction of the resulting amide.

Materials:

-

5-methoxyindole

-

Oxalyl chloride

-

Desired secondary amine (e.g., N-ethylmethylamine for this compound)

-

Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex)

-

Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran (THF))

-

Hydrochloric acid (for salt formation)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Oxalylation: A solution of 5-methoxyindole in anhydrous diethyl ether is cooled to 0°C. Oxalyl chloride is added dropwise with stirring. The reaction mixture is stirred for a specified time at room temperature, leading to the formation of 5-methoxy-3-indolylglyoxylyl chloride.

-

Amidation: The resulting acid chloride is then reacted with an excess of the desired secondary amine (e.g., N-ethylmethylamine) in a suitable solvent to form the corresponding amide.

-

Reduction: The amide is reduced to the final tryptamine using a strong reducing agent like LAH in anhydrous THF. The reaction is typically refluxed for several hours.

-

Work-up and Purification: The reaction is quenched by the careful addition of water and sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1A or 5-HT2A)

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

-

Test compounds (structural analogues of this compound)

-

Incubation buffer

-

Non-specific binding inhibitor

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in an incubation buffer.

-

To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known unlabeled ligand.

-

The mixture is incubated at a specific temperature for a set period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Mobilization)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gq-coupled receptors like 5-HT2A, agonist activation leads to an increase in intracellular calcium, which can be measured.

Materials:

-

Cells stably expressing the 5-HT2A receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer

-

Test compounds

-

Fluorescence plate reader

Procedure:

-

Cells are plated in a multi-well plate and allowed to adhere.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

The cells are then washed to remove excess dye.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

-

Varying concentrations of the test compound are added to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

-

The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined from the concentration-response curves.

In Vivo Behavioral Assays (Head-Twitch Response)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic-like effects of compounds.

Materials:

-

Male C57BL/6J mice

-

Test compounds dissolved in a suitable vehicle (e.g., saline)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Mice are habituated to the observation chambers before the experiment.

-

The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Immediately after injection, the mice are placed back into the observation chambers.

-

The number of head twitches is counted for a specific period (e.g., 30-60 minutes).

-

Dose-response curves are generated to determine the ED50 (the dose that produces a half-maximal response).

-

To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist before the administration of the test compound.

Signaling Pathways and Logical Relationships

The pharmacological effects of this compound and its analogues are primarily mediated through their interaction with serotonin receptors, leading to the activation of downstream signaling cascades.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

The Theoretical Psychoactive Profile of 5-MeO-MET: A Structural-Pharmacological Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical psychoactive effects of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET), a lesser-known psychedelic compound, based on its chemical structure and the known pharmacology of its structural analogs. By examining its relationship with the potent psychoactive compounds 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and N-methyl-N-ethyltryptamine (MET), we can extrapolate a potential pharmacological profile to guide future research.

Introduction: A Hybrid of Potent Psychedelics

This compound is a tryptamine derivative that incorporates the characteristic 5-methoxy group of 5-MeO-DMT and the N-methyl-N-ethyl substitution of MET. This unique structural combination suggests a psychoactive profile that may blend the entheogenic and serotonergic effects of 5-MeO-DMT with the distinct experiential qualities reported for MET. Understanding the structure-activity relationships (SAR) of these parent compounds is crucial for postulating the effects of this compound.

The 5-methoxy group on the indole ring is known to significantly increase the affinity for serotonin receptors, particularly the 5-HT1A subtype, as seen with 5-MeO-DMT.[1] The N,N-dialkyl substitutions on the tryptamine backbone also play a critical role in modulating receptor affinity and the overall psychoactive experience.

Predicted Pharmacodynamics: A Dual Serotonergic Action

Based on its structural components, this compound is predicted to be a potent agonist at multiple serotonin receptors, with a primary mechanism of action involving the 5-HT2A and 5-HT1A receptors. The classic psychedelic effects, such as perceptual distortions and cognitive alterations, are primarily mediated by agonism at the 5-HT2A receptor.[2] Concurrently, the strong activation of the 5-HT1A receptor, a hallmark of 5-MeO-DMT, is expected to contribute significantly to its psychoactive profile, potentially leading to profound anxiolytic and ego-dissolving effects.[1][3]

Recent research has provided quantitative insights into the receptor activity of this compound. One study reported a half-maximal effective concentration (EC50) for G-protein activation via the 5-HT1A receptor to be 25.9 nM.[3] The same study noted that the effects at the 5-HT2A receptor were comparable to those of 5-MeO-DMT, suggesting potent agonism. Additionally, this compound has been shown to have a moderate affinity for the serotonin transporter (SERT), with an EC50 of 13 µM.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its structural analogs, 5-MeO-DMT and MET, for comparative analysis.

| Compound | Receptor/Transporter | Assay Type | Value | Reference |

| This compound | 5-HT1A | Gi BRET | EC50: 25.9 nM | |

| SERT | 5-HT Uptake Inhibition | EC50: 13 µM | ||

| 5-MeO-DMT | 5-HT1A | Radioligand Binding | Ki: < 10 nM | |

| 5-HT2A | Radioligand Binding | Ki: > 1000 nM | ||

| 5-HT1A | G-protein Activation | EC50: 3.92 - 1060 nM | ||

| 5-HT2A | G-protein Activation | EC50: 1.80 - 3.87 nM | ||

| SERT | 5-HT Re-uptake | IC50: 2184 nM | ||

| MET | 5-HT2A | Partial Agonist | - |

Theoretical Psychoactive Effects: A Synthesis of Structure-Activity Relationships

By integrating the structural features and pharmacological data, the theoretical psychoactive effects of this compound can be hypothesized as follows:

-

Onset and Duration: Similar to other vaporized or insufflated tryptamines, a rapid onset of effects is expected, with a relatively short duration of action.

-

Sensory and Perceptual Effects: Potent 5-HT2A agonism suggests the potential for significant alterations in sensory perception, including visual, auditory, and tactile distortions. However, the strong 5-HT1A activity might modulate these effects, possibly leading to a less visual and more immersive internal experience, akin to reports of 5-MeO-DMT.

-

Cognitive and Emotional Effects: The combination of 5-HT2A and 5-HT1A agonism could lead to profound cognitive and emotional shifts. These may include ego dissolution, mystical-type experiences, and a significant reduction in anxiety. The N-methyl-N-ethyl substitution, as seen in MET, might contribute to a more "grounded" or lucid headspace compared to the more overwhelming experiences sometimes reported with 5-MeO-DMT.

-

Entheogenic Potential: The potent 5-HT1A agonism, a key feature of 5-MeO-DMT, suggests that this compound may have significant entheogenic potential, capable of inducing profound spiritual or mystical experiences.

Visualizing the Mechanism and a Path Forward

To further elucidate the predicted pharmacology of this compound, the following diagrams illustrate its primary signaling pathways and a proposed experimental workflow for its comprehensive characterization.

Caption: Predicted primary signaling pathways of this compound at 5-HT2A and 5-HT1A receptors.

Caption: Proposed experimental workflow for the characterization of this compound.